7-hydroxy-8-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-8-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The inclusion of a piperazine moiety in the structure often enhances the bioactivity of the compound, making it a subject of interest in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been studied for their inhibitory effects on various enzymes and proteins .
Mode of Action
Compounds with similar structures have been found to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in cell signaling, metabolism, and other cellular processes .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties, which can influence their bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been found to induce various cellular responses, including changes in cell growth, differentiation, and apoptosis .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
Preparation Methods
The synthesis of 7-hydroxy-8-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves the reductive amination of 7-hydroxy-8-methyl-4-chromenone with 4-phenylpiperazine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol. The product is then purified and characterized using various spectroscopic techniques such as IR, NMR, and mass spectroscopy .
Chemical Reactions Analysis
7-hydroxy-8-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Scientific Research Applications
This compound has been studied for its antimicrobial, anticancer, and anti-inflammatory activities. It has shown significant antibacterial and antifungal activity in vitro, making it a potential candidate for the development of new antimicrobial agents. Additionally, its anticancer properties have been explored through various in vitro and in vivo studies, demonstrating its potential as a therapeutic agent in cancer treatment .
Comparison with Similar Compounds
Similar compounds include other chromen-2-one derivatives with piperazine moieties, such as 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one. These compounds share similar biological activities but differ in their specific molecular interactions and potency. The unique combination of the hydroxy, methyl, and phenylpiperazine groups in 7-hydroxy-8-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one contributes to its distinct bioactivity profile .
Properties
IUPAC Name |
7-hydroxy-8-methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15-19(24)8-7-18-16(13-20(25)26-21(15)18)14-22-9-11-23(12-10-22)17-5-3-2-4-6-17/h2-8,13,24H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVRQHLCYZNKSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.